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Introduction
Tesevatinib (formerly known as XL647 and KD019) is an orally bioavailable, potent small-

molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It has been investigated in

early-phase clinical trials for the treatment of various solid tumors, including non-small cell lung

cancer (NSCLC) and glioblastoma, as well as for autosomal dominant polycystic kidney

disease (ADPKD).[3][4][5][6] This technical guide provides a comprehensive overview of the

available data from these early-phase studies, with a focus on quantitative data, experimental

protocols, and the underlying signaling pathways.

Mechanism of Action
Tesevatinib exerts its therapeutic effects by targeting several key signaling pathways involved

in tumor growth, proliferation, and angiogenesis.[2] It is a multi-targeted tyrosine kinase

inhibitor that potently inhibits the following kinases:

Epidermal Growth Factor Receptor (EGFR)[1]

Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[1]

Vascular Endothelial Growth Factor Receptor (VEGFR)[1]

Ephrin type-B receptor 4 (EphB4)[1]
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Src family kinases

By inhibiting these kinases, tesevatinib disrupts downstream signaling cascades that are

crucial for cancer cell survival and proliferation. Preclinical studies have demonstrated that

tesevatinib can inhibit tumor growth and even induce tumor regression in a variety of cancer

models.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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